molecular formula C9H3F2NO2 B13052467 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile

Cat. No.: B13052467
M. Wt: 195.12 g/mol
InChI Key: DCFNHAUXNDFICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile is a chemical compound with the molecular formula C9H3F2NO2 and a molecular weight of 195.12 g/mol . This compound is characterized by the presence of two fluorine atoms, a carbonitrile group, and a dihydrobenzofuran ring structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms and the carbonitrile group into the benzofuran ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The carbonitrile group may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a carbonitrile group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H3F2NO2

Molecular Weight

195.12 g/mol

IUPAC Name

4,6-difluoro-3-oxo-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H3F2NO2/c10-5-1-6(11)8-7(13)3-14-9(8)4(5)2-12/h1H,3H2

InChI Key

DCFNHAUXNDFICK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C(=C2O1)C#N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.